叔丁基(4-乙酰吡啶-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

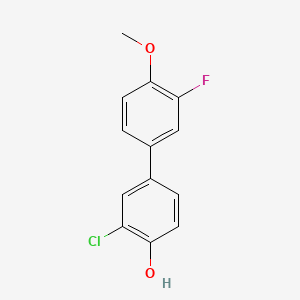

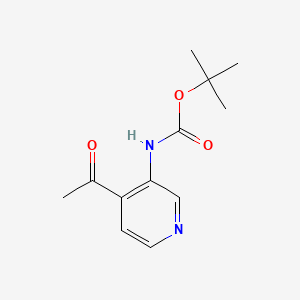

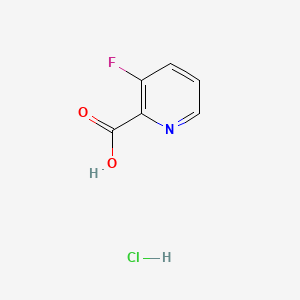

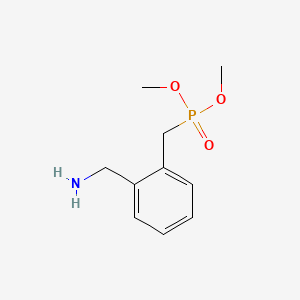

“tert-Butyl (4-acetylpyridin-3-yl)carbamate” is a chemical compound with the IUPAC name tert-butyl (3-acetylpyridin-4-yl)carbamate . It has a molecular weight of 236.27 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “tert-Butyl (4-acetylpyridin-3-yl)carbamate” is1S/C12H16N2O3/c1-8(15)9-7-13-6-5-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) . Physical And Chemical Properties Analysis

“tert-Butyl (4-acetylpyridin-3-yl)carbamate” is a powder that is stored at room temperature .科学研究应用

Synthesis of N-Boc-Protected Anilines

tert-Butyl (4-acetylpyridin-3-yl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.

Creation of Tetrasubstituted Pyrroles

The compound plays a significant role in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are important intermediates in pharmaceutical research and development.

Development of β-Secretase and Acetylcholinesterase Inhibitors

In vitro studies have suggested that derivatives of tert-Butyl (4-acetylpyridin-3-yl)carbamate can act as both β-secretase and acetylcholinesterase inhibitors . These inhibitors are potential therapeutic agents for the treatment of Alzheimer’s disease by preventing amyloid beta peptide aggregation.

Chemical Transformations Involving the tert-Butyl Group

The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations . Its steric bulk influences the outcome of reactions, making it a valuable moiety in synthetic chemistry.

Relevance in Biosynthetic Pathways

The tert-butyl group, part of the tert-Butyl (4-acetylpyridin-3-yl)carbamate structure, is involved in biosynthetic pathways . It can influence the synthesis of natural products and their analogs.

Biodegradation Processes

This compound’s tert-butyl group also plays a role in biodegradation pathways . Understanding its behavior can help in designing environmentally friendly synthetic strategies and degradation processes.

Biocatalytic Processes

The tert-butyl group’s properties are being explored for application in biocatalytic processes . This includes its use in enzyme-catalyzed reactions, which are pivotal in green chemistry.

Solubility Enhancement for Drug Formulation

tert-Butyl (4-acetylpyridin-3-yl)carbamate: exhibits solubility in methylene chloride, chloroform, and alcohols . This characteristic is beneficial in enhancing the solubility of drug compounds, which is a critical factor in drug formulation.

安全和危害

属性

IUPAC Name |

tert-butyl N-(4-acetylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-7-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXIZWAPDSDUNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743614 |

Source

|

| Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-acetylpyridin-3-yl)carbamate | |

CAS RN |

1260892-75-8 |

Source

|

| Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)

![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)